molecular formula C10H7N3O2S B5705900 5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5705900
M. Wt: 233.25 g/mol
InChI Key: YISDIJATLJFHOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that features a pyridine ring attached to a diazinane ring with a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves the condensation of pyridine-4-carbaldehyde with a suitable thioamide precursor under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or acetonitrile, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds containing imidazole rings, such as metronidazole and tinidazole, share some structural similarities.

    Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-dione and its derivatives also exhibit similar chemical properties.

Uniqueness

5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of a pyridine ring with a diazinane ring and a sulfanylidene group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S/c14-8-7(9(15)13-10(16)12-8)5-6-1-3-11-4-2-6/h1-5H,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISDIJATLJFHOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
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5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
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5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
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5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
5-(Pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-diazinane-4,6-dione

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